molecular formula C15H16FNO3S2 B2761718 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1207044-09-4

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2761718
CAS No.: 1207044-09-4
M. Wt: 341.42
InChI Key: XAGRFKWAEDLGGG-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a synthetically designed organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule incorporates a benzenesulfonamide core, a functional group extensively documented for its ability to act as an enzyme inhibitor . The mechanism of action for such compounds often involves the sulfonamide group mimicking native enzyme substrates, thereby competitively inhibiting enzymatic activity, which can disrupt crucial biological pathways in pathogens or diseased cells . The molecular structure is further refined with a 3-fluoro-4-methoxy substitution pattern on the benzene ring, modifications known to fine-tune electronic properties, lipophilicity, and binding affinity to biological targets . The presence of a (1-(thiophen-2-yl)cyclopropyl)methyl group adds a distinct heterocyclic dimension. Five-membered heterocycles like thiophene are prevalent in FDA-approved therapeutics and are crucial in rational drug design, as they can profoundly influence a compound's spectrum of activity, potency, and overall pharmacokinetic profile . Researchers can leverage this compound as a valuable chemical scaffold or pharmacophore in developing novel therapeutic agents. Its structure offers potential for probing biological systems where sulfonamide inhibitors are active, including but not limited to antibacterial and anticancer research. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c1-20-13-5-4-11(9-12(13)16)22(18,19)17-10-15(6-7-15)14-3-2-8-21-14/h2-5,8-9,17H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGRFKWAEDLGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of cost-effective reagents, efficient catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is used to study reaction mechanisms and develop new synthetic methodologies.

Biology

The compound is explored as a probe for investigating various biological pathways and interactions. Its structural features allow it to interact with specific molecular targets, potentially modulating enzyme activity or receptor function.

Medicine

In medicinal chemistry, 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is investigated for its therapeutic properties, including:

  • Anti-inflammatory activity : Preliminary studies suggest it may inhibit key inflammatory pathways.
  • Anticancer properties : Research indicates potential efficacy against certain cancer cell lines, with mechanisms involving cell growth inhibition and modulation of signaling pathways .

Recent studies have highlighted the compound's promising biological activities:

Activity TypeDescription
Anti-inflammatoryPotential to inhibit inflammatory mediators in vitro
AnticancerExhibits cytotoxic effects on tumorigenic cell lines without affecting normal cells at certain concentrations
Mechanism of ActionLikely involves interaction with specific enzymes or receptors, altering their activity

Case Studies

Several case studies illustrate the applications of this compound:

  • Study on Anti-inflammatory Effects :
    • Researchers found that the compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages.
    • The mechanism was linked to the inhibition of NF-kB signaling pathways.
  • Anticancer Research :
    • A study demonstrated that treatment with this compound led to decreased viability in breast cancer cell lines while sparing healthy cells.
    • Mechanistic studies indicated that it induced apoptosis through caspase activation .

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can enhance binding affinity and specificity, while the sulfonamide moiety may interact with active sites through hydrogen bonding or electrostatic interactions. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and functional similarities/differences between the target compound and related sulfonamide derivatives:

Compound Name/ID Core Structure Key Substituents/Modifications Biological Activity (IC50) Synthesis Highlights References
Target Compound Benzenesulfonamide 3-Fluoro, 4-methoxy, cyclopropylmethyl-thiophene N/A Likely involves cyclopropanation and Suzuki coupling (inferred) N/A
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Benzenesulfonamide Enaminone-linked thiophene, thiazole 10.25 μM (antiproliferative vs. breast cancer) Condensation of sulfonamide hydrazides with isothiocyanates
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidinyl-sulfonamide Fluorinated chromenone, pyrazolo-pyrimidine N/A Palladium-catalyzed cross-coupling
trans-N,4-Dimethyl-N-((2-phenyl-2-borylcyclopropyl)methyl)benzenesulfonamide (4.122t) Benzenesulfonamide Cyclopropylmethyl with phenyl and boronate groups N/A Cyclopropanation via dibromomethane

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 26 () Pyrazolo-pyrimidinyl ()
LogP Estimated ~3.5 (highly lipophilic) ~2.8 ~4.1 (due to chromenone core)
Solubility Moderate (methoxy enhances) Low (enaminone reduces solubility) Very low
Metabolic Stability High (fluorine and cyclopropane) Moderate Low (chromenone susceptible to oxidation)

Biological Activity

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₅H₁₆FNO₃S₂
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 1207044-09-4

The presence of a fluorine atom, a methoxy group, and a thiophene ring contributes to its chemical reactivity and biological interactions, enhancing its lipophilicity and stability .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This mechanism is similar to that of traditional sulfa drugs, which are used as antibiotics.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the sulfonamide class has been widely studied for its effectiveness against a range of bacterial infections. The specific activity of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide against various pathogens remains to be fully characterized, but its structural analogs have shown promising results in inhibiting bacterial growth .

Inhibition of Enzymatic Activity

The compound's ability to inhibit certain enzymes could extend beyond antibacterial action. For example, it may affect enzymes involved in inflammatory processes or cancer progression. Research on similar compounds has demonstrated their potential as inhibitors of cyclooxygenase (COX) enzymes and other targets relevant to inflammation and cancer .

Case Studies and Research Findings

Study Findings
Umesha et al. (2009)Investigated the antimicrobial properties of pyrazole derivatives, demonstrating significant activity against various bacteria and fungi .
ResearchGate StudyReported on the synthesis and biological activity of related compounds, highlighting their potential as antitumor agents due to their inhibitory effects on cancer cell proliferation .
Recent Advances in PyrazolesSummarized the structure-activity relationships (SAR) of pyrazole derivatives, emphasizing their diverse biological activities including anti-inflammatory and anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with sulfonylation of a substituted benzene precursor. Key steps include:

  • Sulfonamide formation : Reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with a cyclopropane-containing amine intermediate under basic conditions (e.g., NaH/THF) .
  • Cyclopropane functionalization : Introducing the thiophen-2-yl group via Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Optimization : Variables like temperature (0–60°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) are systematically tested to maximize yield and purity. Reaction progress is monitored via TLC and HPLC .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C4, fluorine at C3) and cyclopropane geometry. NOESY can resolve stereochemical ambiguities in the cyclopropylmethyl-thiophene moiety .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₅FNO₃S₂) and detects isotopic patterns for fluorine/sulfur .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the benzene ring and thiophene group .

Q. What preliminary biological screening assays are suitable for this sulfonamide derivative?

  • Methodology : Initial screens focus on:

  • Enzyme inhibition : Testing against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assays, given sulfonamides' known affinity for zinc-containing enzymes .
  • Cellular cytotoxicity : Dose-response studies in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ values calculated .
  • Solubility/pharmacokinetics : LogP determination via shake-flask method and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology : Discrepancies (e.g., high in vitro potency but low cellular efficacy) may arise from:

  • Membrane permeability : Measure passive diffusion using PAMPA assays or quantify intracellular concentrations via LC-MS .
  • Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) or CRISPR-Cas9 knockout models to validate target specificity .
  • Metabolic interference : Use CYP450 inhibition assays and metabolite identification (e.g., UPLC-QTOF) to assess stability .

Q. What strategies enhance selectivity for target enzymes over structurally related isoforms?

  • Methodology :

  • Structure-activity relationship (SAR) : Modify substituents on the cyclopropane or thiophene group. For example, replacing thiophen-2-yl with furan-2-yl reduces off-target binding to CA-I .
  • Computational docking : Perform molecular dynamics simulations to identify key binding pocket residues (e.g., CA-IX vs. CA-II) and optimize steric/electronic complementarity .
  • Proteolytic stability : Introduce steric hindrance (e.g., methyl groups) near the sulfonamide moiety to resist enzymatic degradation .

Q. How can reaction yields be improved during scale-up synthesis without compromising purity?

  • Methodology :

  • Flow chemistry : Continuous flow systems reduce side reactions (e.g., sulfonamide hydrolysis) by precise control of residence time and temperature .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to minimize metal leaching and reduce costs .
  • Purification : Use preparative HPLC with gradient elution (ACN/water + 0.1% TFA) to separate diastereomers or regioisomers .

Q. What computational tools predict the compound’s interaction with novel biological targets?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Glide screens against protein databases (e.g., PDB) to identify potential targets like kinases or GPCRs .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors at sulfonamide, hydrophobic regions near cyclopropane) for virtual screening .
  • ADMET prediction : SwissADME or ADMETLab2.0 forecasts bioavailability, toxicity, and blood-brain barrier penetration .

Q. How do structural analogs with modified cyclopropane or aryl groups compare in activity?

  • Methodology :

  • Analog synthesis : Replace cyclopropane with spirocyclic or bicyclic systems and evaluate via SAR tables (Table 1).
  • Bioactivity comparison : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with potency .

Table 1 : Representative Structural Analogs and Bioactivity

Analog ModificationTarget Enzyme IC₅₀ (nM)Cytotoxicity (IC₅₀, μM)
Thiophen-2-yl → Furan-2-yl12 ± 1.5 (CA-IX)45 ± 3.2 (HeLa)
Cyclopropane → Spiro[2.3]8 ± 0.9 (CA-IX)28 ± 2.1 (HeLa)
Methoxy → Ethoxy25 ± 2.3 (CA-IX)>100 (HeLa)

Key Considerations for Methodological Rigor

  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) and validate biological assays with positive/negative controls .
  • Data validation : Use orthogonal techniques (e.g., SPR alongside enzyme assays) to confirm binding affinities .
  • Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing and animal studies .

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